Bis[(pinacolato)boryl]methane synthesis and characterization
Bis[(pinacolato)boryl]methane synthesis and characterization
An In-depth Technical Guide to Bis[(pinacolato)boryl]methane: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis[(pinacolato)boryl]methane, also known as methylenebis(boronic acid pinacol (B44631) ester), is a versatile organoboron compound with significant applications in organic synthesis, materials science, and medicinal chemistry.[1] Its unique structure, featuring two pinacolato boronate esters attached to a central methylene (B1212753) group, makes it a valuable reagent for constructing complex molecular architectures.[1] This guide provides a comprehensive overview of its synthesis, detailed characterization data, and key applications, serving as a technical resource for professionals in the chemical and pharmaceutical sciences.
Synthesis of Bis[(pinacolato)boryl]methane: A Conceptual Overview
The primary synthetic strategies include:
-
Borylation of Methylene Compounds : This approach involves reacting suitable methylene substrates with pinacolato boron reagents.
-
Transition Metal-Catalyzed Reactions : Palladium-catalyzed cross-coupling techniques are frequently employed to facilitate the formation of the C-B bonds.[2] One conceptual pathway involves the coupling of a dihalomethane with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst.
-
Boronic Acid Ester Methods : Syntheses can also proceed from boronic acid esters under specific conditions that favor the formation of the geminal bis-boryl structure.[2]
A generalized conceptual pathway for a transition metal-catalyzed synthesis is illustrated below.
Caption: Generalized pathway for transition metal-catalyzed synthesis.
Physicochemical and Spectroscopic Properties
Bis[(pinacolato)boryl]methane is a white to off-white low melting solid.[3] It is characterized by its high solubility in common organic solvents and relative stability, which facilitates its handling and use in various synthetic applications.[1]
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 78782-17-9 | [4][5][6][7] |
| Molecular Formula | C₁₃H₂₆B₂O₄ | [4][5][6][7] |
| Molecular Weight | 267.97 g/mol | [4][5][6] |
| Appearance | White to Off-White Low Melting Solid | |
| Melting Point | 51.0 to 55.0 °C | |
| Boiling Point | 272.0 ± 23.0 °C (Predicted) | [8] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [8] |
| Storage | Store at –20 °C to <-15°C, under inert gas | [4][6] |
Table 2: Spectroscopic Data
| Technique | Solvent | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Reference(s) |
| ¹H-NMR | CDCl₃ | ~1.2 ppm (s, 24H, -C(CH₃)₄), ~0.8 ppm (s, 2H, -CH₂-) | [9] |
| ¹³C-NMR | CDCl₃ | ~83 ppm (-C(CH₃)₄), ~24 ppm (-C(CH₃)₄), Methylene carbon signal not specified | [9] |
| ¹¹B-NMR | THF-d8 | Equilibrium with LiOt-Bu monitored by ¹¹B NMR | [10] |
Experimental Protocols and Workflows
As specific synthesis protocols are not available, this section outlines a generalized workflow for reactions utilizing bis[(pinacolato)boryl]methane, such as in the Boron-Wittig olefination or palladium-catalyzed cross-coupling reactions.
Caption: A typical workflow for reactions involving bis[(pinacolato)boryl]methane.
Applications in Research and Development
Bis[(pinacolato)boryl]methane is a cornerstone reagent in modern organic chemistry with diverse applications.
-
Organic Synthesis : It serves as a crucial building block for creating enantioenriched secondary boronate esters. These esters are excellent partners in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds with high stereochemical fidelity.[3][5] Its utility has been demonstrated in the multigram-scale synthesis of various building blocks.[11]
-
Cross-Coupling Reactions : The compound is a versatile reagent in various catalytic cross-coupling reactions, enabling the efficient formation of carbon-boron and subsequent carbon-carbon bonds.[1] This is particularly valuable for synthesizing complex organic molecules.[1]
-
Drug Development and Medicinal Chemistry : As an organoboronate derivative, bis[(pinacolato)boryl]methane has been identified as an inhibitor of matrix metalloproteinase (MMP-2). Overexpression of MMP-2 is linked to the progression of diseases like cancer, making this compound a point of interest for therapeutic research.[8]
-
Materials Science : It is also utilized in the development of advanced materials, such as specialized polymers and catalysts, owing to its favorable reactivity and stability.[1]
Safety and Handling
Appropriate safety measures must be taken when handling bis[(pinacolato)boryl]methane.
-
Signal Word : Warning[12]
-
Hazard Statements :
-
Precautionary Statements : P261, P264, P271, P280, P302 + P352, P305 + P351 + P338.[12]
-
Storage : The compound should be stored at low temperatures (–20 °C to <-15°C) under an inert atmosphere such as nitrogen to ensure its stability.[4][6]
Conclusion
Bis[(pinacolato)boryl]methane is a reagent of considerable value, bridging fundamental synthetic chemistry with applied fields like drug discovery and materials science. While detailed, publicly accessible synthesis protocols remain elusive, its physicochemical properties and spectroscopic signatures are well-characterized. Its role in facilitating complex C-C bond formation and its potential as a bioactive molecule underscore its importance. This guide consolidates the current technical knowledge on this compound, providing a foundation for researchers and developers seeking to leverage its unique chemical properties.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates: convenient synthesis of unsymmetrical 1,3-dienes via the borylation-coupling sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. keio.elsevierpure.com [keio.elsevierpure.com]
- 7. chemscene.com [chemscene.com]
- 8. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 9. CN102617623A - Method for synthesizing bis(pinacolato)diboron - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. US20130184484A1 - Process for preparing boronic acids and esters in the presence of magnesium metal - Google Patents [patents.google.com]
- 12. application.wiley-vch.de [application.wiley-vch.de]
